molecular formula C10H16O2 B6148351 spiro[2.6]nonane-1-carboxylic acid CAS No. 680619-21-0

spiro[2.6]nonane-1-carboxylic acid

Cat. No.: B6148351
CAS No.: 680619-21-0
M. Wt: 168.2
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Description

Spiro[2.6]nonane-1-carboxylic acid (CAS: 680619-21-0) is a bicyclic compound featuring a spiro junction at the first carbon atom, connecting a six-membered and a two-membered ring. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol . This compound serves as a versatile building block in organic synthesis and drug design due to its rigid spirocyclic framework, which imparts conformational constraints that enhance binding selectivity in bioactive molecules.

Properties

CAS No.

680619-21-0

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.6]nonane-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of a suitable dihalide with a nucleophile can lead to the formation of the spirocyclic structure . Another method involves the use of Grignard reagents, where the reaction of a Grignard reagent with a cyclic ketone followed by hydrolysis yields the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.6]nonane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Spiro[2.6]nonane-1-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of spiro[2.6]nonane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of spiro[2.6]nonane-1-carboxylic acid is best understood through comparison with related spirocyclic, bicyclic, and heteroatom-containing analogs. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Bioactivity Reference
This compound C₁₀H₁₆O₂ 168.23 Spiro junction (C1), 2.6 ring system Synthetic intermediate, drug design
5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid C₁₁H₁₈O₂ 182.26 Bicyclo[3.3.1] framework, methyl substituent Scaffold for therapeutic agents
2-Oxaspiro[4.4]nonane-1-carboxylic acid C₉H₁₂O₄ 184.19 Oxygen atom in spiro ring, ketone group Chiral synthesis, NMR-studied
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid C₈H₁₃NO₃ 171.19 Nitrogen and oxygen in spiro rings Bioisostere for pipecolic acid
Spiro[2.5]octane-1-carboxylic acid C₉H₁₄O₂ 154.21 Smaller spiro system (2.5 rings) Less steric hindrance, lower MW

Key Observations

Ring Strain and Conformational Rigidity: this compound exhibits greater ring strain compared to spiro[2.5]octane-1-carboxylic acid due to its larger six-membered ring. This strain may influence reactivity in synthetic pathways . The bicyclo[3.3.1]nonane analog (e.g., 5-methyl derivative) lacks a spiro junction but provides a rigid scaffold for drug design, with the methyl group enhancing lipophilicity .

Heteroatom Influence: Incorporation of oxygen (e.g., 2-oxaspiro[4.4]nonane) or nitrogen (e.g., 7-oxa-2-azaspiro[3.5]nonane) alters electronic properties and hydrogen-bonding capacity. For instance, the 2-oxaspiro derivative demonstrated distinct NMR shifts (δ 3.70–4.10 ppm for hydroxyl groups), critical for stereochemical analysis .

Bioisosteric Potential: The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been explicitly validated as a bioisostere for pipecolic acid, a common motif in protease inhibitors. Its synthesis at multigram scale (73% yield) underscores industrial relevance .

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